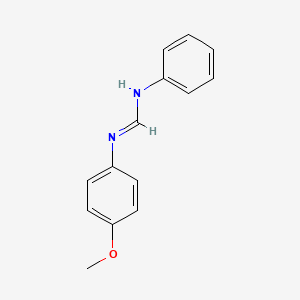
N-Phenyl-N'-(4-methoxyphenyl)formamidine
Description
N-Phenyl-N'-(4-methoxyphenyl)formamidine is a formamidine derivative characterized by two aromatic substituents: a phenyl group and a 4-methoxyphenyl group attached to the nitrogen atoms of the formamidine backbone (HN=C(NR₁)(NR₂)). The methoxy group (-OCH₃) at the para position of the phenyl ring introduces electron-donating effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is primarily utilized in coordination chemistry as a ligand and in organic synthesis as an intermediate .
Properties
CAS No. |
106484-20-2 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N-phenylmethanimidamide |
InChI |
InChI=1S/C14H14N2O/c1-17-14-9-7-13(8-10-14)16-11-15-12-5-3-2-4-6-12/h2-11H,1H3,(H,15,16) |
InChI Key |
VYJTXILKOYBMCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Phenyl-N’-(4-methoxyphenyl)formamidine typically involves the reaction between aniline derivatives and ethyl orthoformate in the presence of an acid catalyst . One efficient method for synthesizing formamidine derivatives is by using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-Phenyl-N’-(4-methoxyphenyl)formamidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-Phenyl-N’-(4-methoxyphenyl)formamidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(4-methoxyphenyl)formamidine involves its interaction with specific molecular targets and pathways. The formamidine group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues: Substituent Variations
Formamidine derivatives vary based on substituents attached to the nitrogen atoms. Key analogues include:
*Calculated based on formula C₁₄H₁₄N₂O.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound enhances electron density, improving coordination to metal centers (e.g., Pt in ). In contrast, chloro or nitro substituents (e.g., in ) increase electrophilicity and lipophilicity.
- Steric Effects : Bulky substituents (e.g., ethoxycarbonyl in ) may hinder reactivity in cross-coupling reactions compared to smaller groups like methoxy.
This compound
Comparison with Analogues :
Physicochemical Properties
Lipophilicity (logP) :
Thermal Stability : Methoxy groups enhance thermal stability in metal complexes compared to alkyl-substituted formamidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


